molecular formula C14H16ClNO3 B2533396 N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 2361900-29-8

N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide

Cat. No. B2533396
CAS RN: 2361900-29-8
M. Wt: 281.74
InChI Key: WAFAHXRQHUBKKZ-UHFFFAOYSA-N
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Description

CP-544326 is a synthetic compound that belongs to the class of selective cannabinoid receptor 2 (CB2) agonists. CB2 receptors are primarily found in immune cells and have been shown to play a crucial role in regulating immune response and inflammation. CP-544326 has been identified as a potential therapeutic agent for various inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Scientific Research Applications

CP-544326 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In a study conducted by Sánchez et al., CP-544326 was found to reduce inflammation and improve clinical symptoms in a mouse model of multiple sclerosis. Similarly, in a study conducted by Sido et al., CP-544326 was found to reduce inflammation and improve gut function in a mouse model of inflammatory bowel disease.

Mechanism of Action

CP-544326 exerts its therapeutic effects by selectively activating N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors. N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors are primarily found in immune cells and have been shown to play a crucial role in regulating immune response and inflammation. Activation of N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors by CP-544326 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and improvement in clinical symptoms.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, CP-544326 has been shown to reduce inflammation and improve clinical symptoms in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-544326 is its selectivity for N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors, which allows for targeted activation of immune cells and reduction of inflammation. However, one limitation of CP-544326 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of CP-544326. One area of interest is the potential use of CP-544326 in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of CP-544326 in humans.
In conclusion, CP-544326 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various inflammatory diseases. Its selectivity for N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors allows for targeted activation of immune cells and reduction of inflammation. Further studies are needed to determine the long-term safety and efficacy of CP-544326 in humans and explore its potential use in the treatment of neuroinflammatory diseases.

Synthesis Methods

The synthesis of CP-544326 involves several steps, including the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methyloxetan-3-ol to form 5-chloro-2-(oxolan-3-ylmethoxy)benzaldehyde. This intermediate is then reacted with propargylamine to form N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide.

properties

IUPAC Name

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-2-14(17)16-12-7-11(15)3-4-13(12)19-9-10-5-6-18-8-10/h2-4,7,10H,1,5-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFAHXRQHUBKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)Cl)OCC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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